molecular formula C18H17FN4O4S B7496780 2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile

2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile

Cat. No. B7496780
M. Wt: 404.4 g/mol
InChI Key: QOMXAEYPZBDGGU-UHFFFAOYSA-N
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Description

2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool in the study of biological processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile involves the inhibition of a specific enzyme by binding to its active site. This results in the disruption of the enzyme's normal function, leading to a decrease in the activity of the enzyme. This inhibition can be reversible or irreversible depending on the specific enzyme and the concentration of the inhibitor.
Biochemical and Physiological Effects:
2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile has been shown to have various biochemical and physiological effects. Inhibition of the target enzyme can lead to a decrease in the production of specific metabolites, which can have downstream effects on various biological processes. Additionally, this compound has been shown to have potential anti-cancer properties, making it a valuable tool in the development of cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile in lab experiments include its potent inhibitory activity, specificity for a particular enzyme, and its potential applications in various fields of scientific research. However, there are also limitations to its use, including its potential toxicity and the need for careful handling due to its hazardous nature.

Future Directions

There are many potential future directions for the study of 2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile. One potential direction is the development of more potent inhibitors of the target enzyme. Additionally, this compound could be used in the development of new cancer therapies or in the study of other biological processes that are regulated by the target enzyme. Finally, the potential toxicity of this compound could be further explored, and new safety protocols could be developed to minimize the risks associated with its use.
Conclusion:
In conclusion, 2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile is a valuable compound with potential applications in various fields of scientific research. Its potent inhibitory activity and specificity for a particular enzyme make it a valuable tool in the study of biological processes. However, its potential toxicity and hazardous nature must be carefully considered when using this compound in lab experiments. Future research on this compound could lead to the development of new therapies and a better understanding of the mechanisms of action of specific enzymes.

Synthesis Methods

The synthesis of 2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile involves several steps. The first step is the preparation of 2-fluoro-6-nitrobenzonitrile, which is then reacted with 2-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base to form the corresponding sulfonyl derivative. The final step involves the reaction of the sulfonyl derivative with piperazine in the presence of a reducing agent to form the desired compound.

Scientific Research Applications

2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of application is in the study of enzymes that are involved in various biological processes. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool in the study of the mechanisms of action of these enzymes.

properties

IUPAC Name

2-fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4S/c1-13-16(23(24)25)5-3-7-18(13)28(26,27)22-10-8-21(9-11-22)17-6-2-4-15(19)14(17)12-20/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMXAEYPZBDGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)F)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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